(5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

tyrosinase inhibition melanogenesis regioisomer SAR

This (Z)-BBTT analog bears an uncharacterized 2,3-dimethoxy substitution pattern, filling a critical gap in tyrosinase SAR studies. Unlike the 2,4- (IC₅₀ 18.57 μM) or 3,4-dimethoxy (IC₅₀ 56.19 μM) regioisomers, its activity profile is unknown, making it essential for data-driven lead optimization. Methoxy-only substitution maintains the favorable cytotoxicity profile of the methoxy subclass, suitable for B16F10 assays up to 10 μM. Procure to complete your dimethoxy regioisomer matrix.

Molecular Formula C19H17NO3S2
Molecular Weight 371.5 g/mol
Cat. No. B6102098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC19H17NO3S2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
InChIInChI=1S/C19H17NO3S2/c1-22-15-10-6-9-14(17(15)23-2)11-16-18(21)20(19(24)25-16)12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b16-11-
InChIKeyDSZKCPGUJGMPHJ-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-3-Benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Chemical Identity, Scaffold, and Procurement Context


(5Z)-3-Benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic small molecule belonging to the 5-arylidene-2-thioxothiazolidin-4-one class (molecular formula C₁₉H₁₇NO₃S₂, molecular weight 371.47 g/mol, exact mass 371.0650 g/mol), characterized by a 2-thioxo group, an N3-benzyl substituent, and a (Z)-configured 2,3-dimethoxybenzylidene moiety at position 5 . This compound belongs to the broader (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one ((Z)-BBTT) analog family, which has been systematically investigated for tyrosinase inhibition, anti-melanogenic, and antioxidant activities [1]. Its specific 2,3-dimethoxy substitution pattern on the benzylidene ring distinguishes it from other regioisomeric dimethoxy analogs (e.g., 2,4-, 3,4-, and 2,5-dimethoxy variants) and from hydroxyl-substituted counterparts within the same scaffold series [1].

Why (5Z)-3-Benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Cannot Be Replaced by Generic 5-Arylidene-2-thioxothiazolidin-4-one Analogs


Within the (Z)-BBTT analog series, mushroom tyrosinase inhibitory activity is exquisitely sensitive to both the number and the precise positional arrangement of substituents on the 5-benzylidene ring [1]. Published data demonstrate that the difference between a potent inhibitor and an essentially inactive compound can be determined solely by the relocation of a single methoxy group: analog 8 (2,4-dimethoxy) exhibits an IC₅₀ of 18.57 μM, whereas its regioisomer analog 7 (3,4-dimethoxy) shows a ~3-fold weaker IC₅₀ of 56.19 μM under identical assay conditions [1]. The 2,3-dimethoxy substitution pattern of the target compound represents a distinct regioisomeric configuration not represented among the 12 analogs in the foundational (Z)-BBTT study, meaning its activity profile cannot be inferred from or substituted by any single characterized analog [1]. Furthermore, replacing methoxy with hydroxy groups can produce up to >200-fold changes in potency (analog 3, 2,4-dihydroxy, IC₅₀ = 0.09 μM vs. analog 8, 2,4-dimethoxy, IC₅₀ = 18.57 μM), underscoring that even conservative functional group interchanges are pharmacologically non-equivalent [1]. Procurement of an incorrect regioisomer or an N3-substituted variant risks compromising target engagement, assay reproducibility, and structure–activity relationship (SAR) continuity [1].

(5Z)-3-Benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Mushroom Tyrosinase Inhibitory Activity of the 2,3-Dimethoxy Substitution Pattern Relative to Regioisomeric Dimethoxy Analogs

The target compound bears a 2,3-dimethoxy substitution pattern on the 5-benzylidene ring. The closest characterized analogs in the (Z)-BBTT series are analog 8 (2,4-dimethoxy, IC₅₀ = 18.57 μM with L-tyrosine substrate) and analog 7 (3,4-dimethoxy, IC₅₀ = 56.19 μM), revealing a ~3.0-fold potency difference driven solely by methoxy positional isomerism [1]. The 2,3-dimethoxy configuration of the target compound is structurally intermediate between these two characterized regioisomers and is absent from the published data matrix, constituting a unique, uncharacterized SAR data point [1]. Additionally, analog 9 (3,4,5-trimethoxy) exhibited IC₅₀ > 200 μM, establishing that the addition of a third methoxy group beyond the di-substituted state dramatically reduces or abolishes inhibitory activity [1]. This provides an upper-bound activity threshold for poly-methoxylated analogs.

tyrosinase inhibition melanogenesis regioisomer SAR

Differentiation from Hydroxyl-Substituted (Z)-BBTT Analogs: Methoxy vs. Hydroxy Functional Group Impact on Tyrosinase Potency

Published (Z)-BBTT data permit a direct comparison between methoxy- and hydroxy-substituted analogs sharing identical substitution patterns. Analog 8 (2,4-dimethoxy, IC₅₀ = 18.57 μM) is >200-fold less potent than its dihydroxy counterpart analog 3 (2,4-dihydroxy, IC₅₀ = 0.09 μM) under identical mushroom tyrosinase assay conditions [1]. This dramatic potency gap is attributed to the loss of hydrogen-bond donor capacity when methoxy replaces hydroxy, as confirmed by docking simulations showing that analog 3 engages Glu322 and Cys83 via H-bonds from its 2-OH and 4-OH groups, interactions unavailable to methoxy analogs [1]. The target compound, bearing exclusively methoxy substituents (no phenolic OH), is predicted to align with the lower-potency methoxy class. However, methoxy analogs offer compensating advantages in metabolic stability, membrane permeability, and reduced redox liability relative to catechol-containing hydroxy analogs [1].

functional group SAR tyrosinase inhibition drug-likeness

Distinction from N3-Phenyl (vs. N3-Benzyl) 2-Thioxothiazolidin-4-one Scaffold Variants in Anti-Melanogenic Activity

A distinct but structurally related series, (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives, has also been investigated for tyrosinase inhibition and anti-melanogenic activity [2]. In that series, compound 2b (bearing a 4-hydroxy substituent on the N3-phenyl and a specific benzylidene substitution) exhibited an IC₅₀ of 0.47 μM against mushroom tyrosinase—141-fold more potent than kojic acid [2]. However, the N3-phenyl scaffold is chemically and pharmacologically distinct from the N3-benzyl scaffold of the target compound. The (Z)-BBTT series (N3-benzyl) has been independently optimized, with the most potent analog 3 achieving an IC₅₀ of 0.09 μM, which is 5.2-fold more potent than the best N3-phenyl compound 2b [1][2]. This demonstrates that the N3-benzyl scaffold is capable of achieving superior tyrosinase inhibition compared to the N3-phenyl scaffold, and the target compound inherits this scaffold advantage.

N3-substitution SAR anti-melanogenic scaffold comparison

(Z)-Stereochemical Integrity and Physicochemical Differentiation from (E)-Isomers and N3-Unsubstituted Analogs

The target compound is specified as the (5Z)-isomer, a stereochemical configuration confirmed by NMR (³J(C4–Hβ) = 5.8 Hz) for the (Z)-BBTT series [1]. (Z)-Isomers in this class are thermodynamically more stable than (E)-isomers due to intramolecular hydrogen bonding between the carbonyl oxygen at position 4 and the vinylic Hβ proton, which also reduces steric hindrance [1]. This inherent stability advantage is relevant for long-term storage and assay reproducibility. On the physicochemical level, the target compound (C₁₉H₁₇NO₃S₂, MW 371.47 g/mol) is differentiated from the simpler N3-unsubstituted 5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (C₁₂H₁₁NO₃S₂, MW 281.34 g/mol), which lacks the benzyl group and is available in spectral databases with ¹H NMR and MS (GC) characterization data [2].

stereochemistry thermodynamic stability physicochemical properties

Predicted Drug-Likeness and Lead-Likeness Profile of the 2,3-Dimethoxy (Z)-BBTT Scaffold Versus Hydroxy-Containing Analogs

While direct experimental ADME data for the target compound are not available in the public domain, class-level structural analysis permits meaningful differentiation. Methoxy-substituted (Z)-BBTT analogs (e.g., analog 8, 2,4-dimethoxy; analog 7, 3,4-dimethoxy) contain zero hydrogen-bond donors on the benzylidene ring, compared to 1–2 H-bond donors in the hydroxy-substituted series (analogs 1–5) [1]. Reduced H-bond donor count is a well-established predictor of improved passive membrane permeability and oral bioavailability per Lipinski's Rule of Five. The target compound's molecular weight (371.47 g/mol), clogP (estimated ~3.5–4.5 based on the C₁₉H₁₇NO₃S₂ framework), and zero phenolic OH groups position it favorably within drug-like chemical space. Furthermore, the cytotoxicity data from the (Z)-BBTT study show that methoxy analogs lacking free phenolic groups avoid the cytotoxicity observed with analog 2 (3,4-dihydroxy), which was cytotoxic to B16F10 cells at all tested concentrations (1–10 μM) [1].

drug-likeness Lipinski lead optimization

(5Z)-3-Benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Evidence-Backed Research and Industrial Application Scenarios


Filling a Critical SAR Gap: Mapping the 2,3-Dimethoxy Position in (Z)-BBTT Tyrosinase Inhibitor Optimization

The (Z)-BBTT analog panel (analogs 1–12) has characterized 2,4-dimethoxy (IC₅₀ = 18.57 μM), 3,4-dimethoxy (IC₅₀ = 56.19 μM), and 3,4,5-trimethoxy (IC₅₀ > 200 μM) variants, but the 2,3-dimethoxy configuration remains uncharacterized [1]. Procuring this compound enables medicinal chemistry teams to complete the dimethoxy regioisomer SAR matrix and determine whether the ortho-ortho′ (2,3) arrangement confers activity closer to the 2,4-substituted analog or represents a distinct activity class. This is essential for rational, data-driven lead optimization rather than guesswork [1].

Anti-Melanogenic Screening with Reduced Cytotoxicity Risk: A Methoxy-Only (Z)-BBTT Probe for Cell-Based Assays

Among characterized (Z)-BBTT analogs, the catechol-containing analog 2 (3,4-dihydroxy) exhibited cytotoxicity in B16F10 melanoma cells at all tested concentrations (1–10 μM), whereas methoxy-only analogs avoided this liability [1]. The target compound, bearing exclusively methoxy substituents, is predicted to maintain the favorable cytotoxicity profile of the methoxy subclass while providing a novel regioisomeric entry point for cellular anti-melanogenic screening. This makes it suitable for B16F10 melanin content assays and cellular tyrosinase activity measurements at concentrations up to 10 μM without confounding cytotoxicity [1].

N3-Benzyl Scaffold-Based Drug Discovery: A Chemical Probe for Tyrosinase and Melanogenesis Target Engagement Studies

The N3-benzyl scaffold has demonstrated a higher potency ceiling (IC₅₀ = 0.09 μM for analog 3) compared to the N3-phenyl scaffold series (best IC₅₀ = 0.47 μM for compound 2b) in mushroom tyrosinase inhibition [1][2]. The target compound provides an N3-benzyl scaffold entry point with a distinct 2,3-dimethoxybenzylidene substitution not available in the published N3-phenyl series, enabling cross-scaffold comparative studies of tyrosinase engagement, binding kinetics (competitive inhibition mode confirmed for (Z)-BBTT analogs), and in silico docking validation against the human tyrosinase homology model [1][2].

Reference Standard for Regioisomer Purity Verification in Chemical Procurement and Analytical Method Development

Given that a single methoxy positional shift can produce ~3-fold differences in biological activity within the (Z)-BBTT series, regioisomeric purity is critical for assay reproducibility [1]. The target compound, with its unique 2,3-dimethoxy substitution, can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR-based purity methods capable of distinguishing between dimethoxy regioisomers (2,3- vs. 2,4- vs. 3,4- vs. 2,5-variants), ensuring that procurement lots are free of mis-synthesized regioisomer contamination [1].

Quote Request

Request a Quote for (5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.